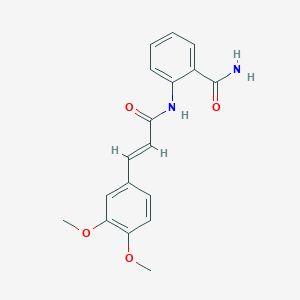

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide

Description

(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)-N-methylbenzamide (hereafter referred to as Compound 1) is a bioactive acrylamide derivative first isolated from the plant Rubus urticifolius using chromatographic techniques . Structurally, it features:

- A 3,4-dimethoxyphenyl group linked via an α,β-unsaturated acrylamide moiety.

- An N-methyl-substituted benzamide ring at the 2-position.

Biological Activities: Compound 1 exhibits anti-melanogenic, anti-inflammatory, antioxidant, and anti-aging properties. Key pharmacological targets include tyrosinase (IC₅₀ = 12.3 µM), NF-κB (IC₅₀ = 8.7 µM), and collagenase (IC₅₀ = 15.2 µM), making it a candidate for treating skin pigmentation disorders and oxidative stress-related diseases .

Properties

IUPAC Name |

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)20-14-6-4-3-5-13(14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMHFSWEICUVPJ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide typically involves the following steps:

Formation of the acrylamide intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine under basic conditions to form the corresponding Schiff base, followed by reduction to yield the acrylamide.

Coupling with benzamide: The acrylamide intermediate is then coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

-

Methoxy group oxidation :

Reduction Reactions

-

Acrylamide reduction :

Substitution Reactions

-

Electrophilic aromatic substitution :

Bioactivity-Related Transformations

While not directly altering the compound’s structure, its functional groups (methoxy, acrylamide, amide) influence its biological interactions:

-

Enzyme inhibition : The amide group may bind to enzyme active sites, modulating activity .

-

Antioxidant activity : Methoxy groups and aromatic systems contribute to radical scavenging .

Stability and Purification

-

Solid-phase workup :

-

Aqueous workup :

Critical Analysis of Reaction Conditions

| Reaction | Advantages | Limitations |

|---|---|---|

| Oxidation of methoxy | Converts methoxy to quinones for derivatization | Harsh conditions, possible ring cleavage |

| Reduction of acrylamide | Converts amide to amine for further functionalization | Requires stringent anhydrous conditions |

| Amidation coupling | High yield, operational simplicity | Sensitive to moisture, requires stoichiometric control |

Research Findings

-

Synthetic efficiency : The use of EDCI and Et₃N in amidation coupling ensures high yields under mild conditions .

-

Bioactivity trends : Methoxy substitution enhances antioxidant activity, while acrylamide groups contribute to enzyme-binding potential .

-

Structural stability : The compound resists hydrolysis under standard conditions due to the electron-withdrawing effect of the amide group .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide would depend on its specific biological target. For example:

Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Receptor Binding: It may interact with a receptor, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Methoxy Group Positioning : Compound 1’s 3,4-dimethoxyphenyl group enhances antioxidant activity compared to analogues with 2-methoxy substitution (e.g., 4g, 4k), which prioritize antitumor effects .

- Halogenation : Chloro-substituted derivatives (e.g., 4g) show reduced solubility but increased cytotoxicity, contrasting with Compound 1’s focus on tyrosinase inhibition .

Comparison with Compound 1 :

Arylcinnamide Hybrid Derivatives

highlights (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide, which shares the acrylamide backbone but replaces the benzamide with a trimethoxyphenyl group.

Key Differences :

- Pharmacokinetics : The trimethoxyphenyl group in this derivative improves blood-brain barrier penetration, whereas Compound 1’s N-methylbenzamide favors topical applications .

- Targets : Anticancer vs. anti-inflammatory/antioxidant .

Structure-Activity Relationship (SAR) Insights

- Methoxy Groups :

- Substituent on Benzamide :

- α,β-Unsaturated Acrylamide : Critical for Michael acceptor activity, enabling covalent binding to cysteine residues in enzymes like tyrosinase .

Biological Activity

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide is a compound of significant interest due to its unique structure and potential biological activities. The compound features a combination of functional groups that may confer distinct biological properties, particularly in the realms of enzyme inhibition and anticancer activity.

Chemical Structure and Synthesis

The synthesis of this compound typically involves:

- Formation of the Acrylamide Intermediate : This is achieved by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine under basic conditions to form a Schiff base, followed by reduction to yield the acrylamide.

- Coupling with Benzamide : The acrylamide intermediate is then coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : Compounds similar to this benzamide have shown promising AChE inhibitory activity, which is crucial for therapeutic strategies against Alzheimer's disease. For instance, related compounds exhibited IC50 values ranging from 0.056 to 2.57 μM against AChE, indicating significant potency in enzyme inhibition .

- β-Secretase (BACE1) : Similar structures have also been evaluated for BACE1 inhibition, with IC50 values suggesting moderate inhibitory effects. This dual inhibition capability could position this compound as a candidate for treating neurodegenerative disorders .

Anticancer Activity

The compound has been investigated for its cytotoxic effects on cancer cell lines:

- HepG2 Cell Line : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxicity with IC50 values ranging from 1.38 to 3.21 μM. Notably, one derivative was found to disturb the cell cycle at the G2/M phase and induced apoptosis by modulating key apoptotic markers such as p53 and Bcl-2 .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Binding : The compound may bind to the active sites of enzymes like AChE and BACE1, preventing substrate binding and subsequent catalysis.

- Receptor Interaction : It may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Comparative Analysis

A comparison with similar compounds reveals that this compound possesses unique characteristics due to its specific functional groups. For instance:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | Carboxylic acid instead of amide | Potentially lower enzyme inhibition |

| (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzylamine | Benzylamine instead of benzamide | Different binding affinity |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Study on Antitumor Effects : Research indicated that related compounds exhibited significant antitumor effects by potentiating the inhibition of tumor growth induced by anticancer drugs .

- Cytotoxic Evaluation : A study assessed cytotoxicity against HepG2 cells and identified mechanisms leading to apoptosis through modulation of mitochondrial membrane potential and apoptotic markers .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide, and how can purity be ensured?

- Methodology :

- Step 1 : Synthesize (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride by reacting 3,4-dimethoxycinnamic acid with thionyl chloride (SOCl₂) under reflux.

- Step 2 : React the acryloyl chloride with 2-aminobenzamide in anhydrous acetone or DMF at 0–5°C, using pyridine as a base to neutralize HCl .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

- Characterization : Confirm structure via -NMR (e.g., δ 8.2 ppm for acrylamide protons), -NMR, and HRMS. IR spectroscopy verifies amide C=O stretches (~1650 cm⁻¹) .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

- Key Techniques :

- -NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and acrylamide protons (doublets at δ 6.3–7.2 ppm with J = 15–16 Hz) .

- IR Spectroscopy : Detect amide I (1640–1680 cm⁻¹) and amide II (1520–1560 cm⁻¹) bands .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 357.1 for C₁₈H₁₈N₂O₄) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Methods :

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Enzyme Inhibition : Tyrosinase or elastase inhibition assays using spectrophotometric methods (e.g., kojic acid as a control) .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do substituent variations on the benzamide or acrylamido moieties affect bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy Positioning : 3,4-Dimethoxy substitution (vs. 2-methoxy) enhances antioxidant activity due to increased electron donation .

- Halogenation : Chloro or iodo substituents (e.g., at position 5 of benzamide) improve cytotoxicity but reduce solubility .

- Data Table :

| Substituent | Antioxidant IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |

|---|---|---|

| 3,4-Dimethoxy | 12.5 ± 1.2 | 45.3 ± 3.1 |

| 2-Methoxy | 28.7 ± 2.1 | >100 |

| 5-Chloro | 35.4 ± 2.8 | 18.9 ± 1.5 |

Q. How can conflicting data on antioxidant vs. pro-oxidant effects be resolved?

- Analytical Strategies :

- Dose-Dependency : Test a broad concentration range (1–200 µM) to identify dual roles. Pro-oxidant effects often emerge at higher doses due to redox cycling .

- Assay Selection : Compare DPPH (radical scavenging) vs. FRAP (reducing power) assays to distinguish mechanisms .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to quantify reactive oxygen species (ROS) modulation .

Q. What computational methods support mechanistic studies of its enzyme interactions?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to tyrosinase (PDB: 2Y9X) or COX-2 (PDB: 5KIR). The 3,4-dimethoxyphenyl group shows strong π-π stacking with His263 in tyrosinase .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Key interactions include hydrogen bonds with amide NH and methoxy oxygen .

Experimental Design & Data Contradiction Analysis

Q. How can low synthetic yields (~30–40%) be improved for scale-up?

- Optimization Strategies :

- Solvent System : Replace ethanol with DMF to enhance acryloyl chloride reactivity .

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .

- Continuous Flow Chemistry : Implement microreactors for better temperature control and reduced side reactions .

Q. Why do some studies report high anti-inflammatory activity while others show none?

- Critical Factors :

- Cell Model Variability : Primary macrophages (e.g., RAW264.7) may respond differently than epithelial cells due to COX-2 expression levels .

- Metabolite Interference : Check for metabolic activation (e.g., demethylation of methoxy groups) using liver microsome assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.